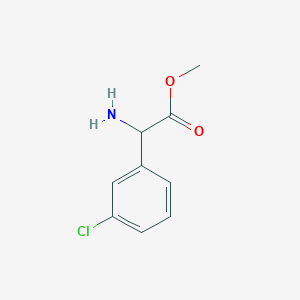

Methyl 2-amino-2-(3-chlorophenyl)acetate

Description

Contextualization as an α-Amino Ester Derivative

Methyl 2-amino-2-(3-chlorophenyl)acetate belongs to the significant class of organic compounds known as α-amino esters. These molecules are characterized by an amino group and an ester functional group attached to the same carbon atom (the α-carbon). α-Amino esters are fundamental chiral building blocks in organic synthesis, serving as direct precursors to α-amino acids, which are the constituent units of peptides and proteins. beilstein-journals.orgorganic-chemistry.org The esterification of the carboxylic acid moiety of an α-amino acid is a common modification that enhances solubility in organic solvents and allows for a range of chemical transformations not readily achievable with the free acid. beilstein-journals.org

The general structure of an α-amino ester provides a versatile scaffold for synthetic manipulation. The amino group can undergo reactions such as alkylation, acylation, and arylation, while the ester can be hydrolyzed, reduced to an alcohol, or reacted with nucleophiles to form amides. organic-chemistry.orgnih.gov This dual functionality makes them crucial intermediates in the construction of complex molecules, including pharmaceuticals and natural products. beilstein-journals.org

Structural Peculiarities and Inherent Reactivity Patterns

The structure of this compound presents specific features that dictate its chemical behavior. The molecule possesses a stereogenic center at the α-carbon, meaning it can exist as a pair of enantiomers. The presence of the 3-chlorophenyl group is particularly influential.

Electronic Effects: The chlorine atom, positioned at the meta-position of the phenyl ring, exerts a significant electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org This effect reduces the electron density of the aromatic ring and, by extension, influences the reactivity of the benzylic α-carbon and its attached functional groups. The meta-positioning ensures that the inductive effect is the dominant electronic influence, as resonance effects are not transmitted to this position. masterorganicchemistry.comyoutube.com This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). libretexts.org

Reactivity Patterns: The electron-withdrawing nature of the 3-chlorophenyl group can impact the reactivity of the adjacent functional groups.

Amino Group Nucleophilicity: The inductive withdrawal of electron density by the chlorophenyl ring can decrease the nucleophilicity of the α-amino group, potentially slowing its rate of reaction with electrophiles compared to analogous compounds with electron-donating groups.

Ester Group Reactivity: The ester functionality is susceptible to nucleophilic acyl substitution. Its reactivity can be modulated by the electronic nature of the α-substituent.

Synthetic Challenges: The presence of electron-withdrawing groups on the aryl ring of starting materials in the synthesis of α-amino ester precursors can sometimes lead to lower reaction yields. For instance, in condensation reactions to form precursor α-nitroacrylates, aryl acetals with electron-withdrawing groups have been observed to produce the desired products in low to non-detectable amounts. beilstein-journals.orgnih.gov

The compound is typically synthesized from its corresponding amino acid, amino(3-chlorophenyl)acetic acid, via esterification with methanol (B129727), often catalyzed by an acid such as thionyl chloride.

Physicochemical Properties

| Property | Value |

| CAS Number | 532987-11-4 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol chemicalbook.com |

General Overview of its Significance in Synthetic Methodological Research

This compound, as a representative α-amino ester, is a valuable building block in synthetic research. The significance of this class of compounds is well-established, particularly for the creation of non-natural amino acids and heterocyclic scaffolds, which are prominent in medicinal chemistry. beilstein-journals.orgacs.org

While specific, widely-commercialized applications of the 3-chloro isomer are not as extensively documented as its 2-chloro counterpart (a key intermediate for the antiplatelet drug clopidogrel), its utility lies in its potential as a scaffold for diversity-oriented synthesis. The presence of the chlorine atom provides a handle for further functionalization through cross-coupling reactions, offering a pathway to more complex substituted phenylglycine derivatives.

Research into the synthesis of α-amino esters is ongoing, with numerous methods developed for their preparation, including the Petasis reaction, Strecker synthesis, and various catalytic N-H insertion and amination reactions. organic-chemistry.org The development of enantioselective methods is of particular importance, allowing for the synthesis of optically pure α-amino esters. nih.govacs.org These methods enable the incorporation of unique structural motifs, such as the 3-chlorophenyl group, into peptides or other bioactive molecules to study structure-activity relationships or to develop new therapeutic agents. The reduction of enantiopure α-amino acid esters can also yield valuable β-amino alcohols without loss of stereochemical integrity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKXDSBRKXFPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 3 Chlorophenyl Acetate

Strategic Approaches Utilizing 3-Chlorophenylglycine Derivatives

A prevalent strategy involves the use of 3-chlorophenylglycine as a key precursor. This amino acid can be synthesized from 3-chlorobenzaldehyde (B42229) via the Strecker synthesis or the Bucherer-Bergs reaction. google.comgoogle.com In the Strecker synthesis, 3-chlorobenzaldehyde is treated with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield 3-chlorophenylglycine. The Bucherer-Bergs reaction involves reacting 3-chlorobenzaldehyde with ammonium (B1175870) carbonate and sodium cyanide to produce a hydantoin (B18101) intermediate, which is then hydrolyzed to the desired amino acid. google.comgoogle.com

Once 3-chlorophenylglycine is obtained, it can be esterified to the target methyl ester using the direct esterification methods described previously. This two-step approach (synthesis of the amino acid followed by esterification) is a common industrial practice.

Convergent and Divergent Synthesis from Other Halogenated Aromatics

Alternative pathways can be designed starting from other halogenated aromatic compounds. For instance, a synthetic sequence might begin with a different halogenated benzaldehyde (B42025) or benzoic acid derivative, where the chloro and amino functionalities are introduced at later stages. These routes can be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a variety of related products. However, for the specific synthesis of Methyl 2-amino-2-(3-chlorophenyl)acetate, pathways starting from 3-chlorobenzaldehyde or 3-chlorophenylglycine are generally more direct and efficient.

Chemical Transformations and Derivatization of Methyl 2 Amino 2 3 Chlorophenyl Acetate

Reactivity at the Amino Group

The primary amino group (—NH₂) of methyl 2-amino-2-(3-chlorophenyl)acetate is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or nitrogen-heteroatom bonds. This reactivity is fundamental to its role as a scaffold in organic synthesis.

Acylation and Amidation Reactions for Peptide Linkage Formation

The amino group of this compound can be readily acylated to form amide bonds. This reaction is analogous to peptide bond formation, where the amino ester acts as the N-terminal residue. Standard peptide coupling reagents are employed to facilitate this transformation by activating the carboxylic acid of the coupling partner.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization. The reaction involves the formation of an activated ester from the incoming carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the this compound.

Table 1: Representative Acylation Reaction Conditions

| Acylating Agent | Coupling Reagent/Solvent | Product Type |

| Boc-L-Alanine | EDC, HOBt / DMF | Dipeptide Mimetic |

| Acetic Anhydride (B1165640) | Pyridine / DCM | N-Acetyl Derivative |

| Benzoyl Chloride | Triethylamine / DCM | N-Benzoyl Derivative |

Note: This table represents typical, not exhaustive, reaction conditions.

Alkylation and Reductive Amination for Nitrogen Functionalization

Further functionalization of the nitrogen atom can be achieved through alkylation. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve controlled mono-alkylation, a common strategy is reductive amination.

In this two-step, one-pot procedure, the amino ester is first reacted with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is not isolated but is immediately reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine in the presence of the carbonyl starting material. This method provides a highly efficient route to a diverse range of N-substituted derivatives.

Strategic Derivatization for Bridging Complex Scaffolds

The dual functionality of this compound allows it to act as a linchpin in the synthesis of complex, often bridged or bicyclic, molecular scaffolds. The amino group can be incorporated into one ring system while the ester moiety is used to form another.

For example, the amino group can undergo a condensation reaction with a dicarbonyl compound or its equivalent to form a heterocyclic ring, such as a dihydropyrimidinone via the Biginelli reaction. Subsequently, the ester can be manipulated—for instance, hydrolyzed and then coupled with a second amino group within the same molecule—to close a second ring, thereby creating a bridged bicyclic structure. This strategic, stepwise functionalization is a cornerstone of its utility in constructing complex molecular architectures for drug discovery programs.

Transformations Involving the Ester Moiety

The methyl ester group (—COOCH₃) provides another reactive handle for derivatization, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The most fundamental transformation of the ester moiety is its hydrolysis to the parent carboxylic acid, 2-amino-2-(3-chlorophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Base-mediated hydrolysis, or saponification, is commonly employed using aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydroxide ion at the ester carbonyl, followed by the elimination of methanol. An acidic workup is then required to protonate the resulting carboxylate salt and the amino group to yield the free amino acid.

Table 2: Common Conditions for Ester Hydrolysis

| Reagent | Solvent System | Typical Temperature | Product |

| Lithium Hydroxide (LiOH) | THF / Water | 0 °C to Room Temp. | 2-amino-2-(3-chlorophenyl)acetic acid |

| Sodium Hydroxide (NaOH) | Methanol / Water | Room Temp. to 40 °C | 2-amino-2-(3-chlorophenyl)acetic acid |

| Hydrochloric Acid (HCl) | Water / Dioxane | Reflux | 2-amino-2-(3-chlorophenyl)acetic acid hydrochloride salt |

Transesterification Reactions for Diverse Alkyl Esters

Transesterification allows for the conversion of the methyl ester into other alkyl esters (e.g., ethyl, tert-butyl). This is typically achieved by reacting the compound with a large excess of the desired alcohol in the presence of an acid or base catalyst. Acid catalysis, using reagents like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, enhancing its electrophilicity towards attack by the new alcohol.

Modifications and Substitutions on the 3-Chlorophenyl Ring

The 3-chlorophenyl moiety of this compound provides a handle for further molecular elaboration through various aromatic substitution reactions. These modifications can be used to introduce new functional groups or extend the aromatic system, thereby modulating the steric and electronic properties of the molecule.

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.orguwindsor.ca In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.

For the 3-chlorophenyl ring, the chlorine atom itself is a weak directing group. However, the amino and ester functionalities, or derivatives thereof, can act as more potent DMGs. For instance, the amino group can be converted to an amide, such as an N-pivaloyl or N-Boc group, which are excellent DMGs. semanticscholar.org Lithiation would then be expected to occur ortho to this directing group. In the case of a 3-substituted ring, this can lead to functionalization at the C2 or C4 positions. The regiochemical outcome can be influenced by steric factors and the specific directing group employed. ias.ac.in

The presence of the chlorine atom can also influence the regioselectivity of electrophilic aromatic substitution reactions, although it is a deactivating group. It directs incoming electrophiles to the ortho and para positions. libretexts.org However, the positions ortho to the chlorine (C2 and C4) are also subject to the electronic influence of the aminoacetate substituent.

The chlorine atom on the phenyl ring serves as a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to generate biphenyl (B1667301) or styrenyl derivatives, respectively. While aryl chlorides are generally less reactive than bromides or iodides, the development of advanced catalyst systems with specialized phosphine (B1218219) ligands has enabled the efficient coupling of these substrates. researchgate.netresearchgate.netnih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to replace the chlorine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of N-aryl diamine derivatives. The scope of this reaction is broad, and numerous catalyst systems have been developed to accommodate a wide range of substrates and functional groups. nih.govrsc.org

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and various carbonylation reactions, could also be envisioned at the 3-chloro position, further expanding the synthetic utility of this compound.

Table 2: Cross-Coupling Reactions on the 3-Chlorophenyl Ring

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Pd(OAc)₂, Phosphine Ligand, Base wikipedia.orgresearchgate.net |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Phosphine Ligand, Base wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd/Cu Catalyst, Base |

| Heck | Alkene | C-C (sp²) | Pd Catalyst, Base |

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov this compound, with its primary amine and ester functionalities, is a suitable component for several important MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgthieme-connect.denih.gov In this reaction, this compound can serve as the primary amine component.

The generally accepted mechanism of the Ugi reaction involves the initial condensation of the amine and the carbonyl compound to form an imine (or iminium ion after protonation by the carboxylic acid). beilstein-journals.orgnih.gov The isocyanide then undergoes nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino carboxamide product. beilstein-journals.org

When an α-amino acid or its ester is used as the amine component, the Ugi reaction provides a rapid route to complex peptide-like structures or "peptoids". nih.govacs.org The use of a sterically hindered amino ester like this compound can influence the reaction kinetics and potentially the diastereoselectivity if a chiral center is formed. mdpi.com

A variation of the Ugi reaction, the Ugi five-center-four-component reaction (U-5C-4CR) , occurs when an α-amino acid is used as a bifunctional starting material, providing both the amine and carboxylic acid components. mdpi.com In this case, the mechanism involves the intramolecular trapping of the nitrilium ion by the carboxylate of the amino acid itself. mdpi.com

Beyond the Ugi reaction, the reactive functional groups of this compound can be exploited in other domino and cascade reactions. These are processes where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, leading to the formation of complex structures with high atom economy. nih.gov

For example, the amine functionality can participate in domino sequences initiated by Michael additions. researchgate.net It can also be a key component in the synthesis of various heterocyclic systems. For instance, reactions with α,β-unsaturated compounds could lead to the formation of piperidones or pyrrolidines through a sequence of addition and cyclization steps. researchgate.net

Enzyme-initiated domino reactions are another area where derivatives of this compound could be utilized. sciforum.net An enzymatic transformation could unmask a reactive group that then triggers a cascade of chemical reactions. For instance, hydrolysis of the ester could liberate a carboxylic acid that participates in a subsequent intramolecular cyclization.

The combination of the amine and the ester could also be used in the synthesis of heterocycles like 3-aminochroman-2-ones through a domino Friedel-Crafts alkylation and transesterification sequence. researchgate.net Such reactions demonstrate the potential of this relatively simple starting material to be a building block for structurally diverse and complex molecular scaffolds.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Chiral Building Block for Stereochemically Defined Molecules

Chiral building blocks are essential tools in asymmetric synthesis, allowing for the construction of complex molecules with precise three-dimensional arrangements. ambeed.com Amino acids and their derivatives are a prominent class of such building blocks. researchgate.net When used in their enantiomerically pure forms, they can introduce one or more stereocenters into a target molecule, a critical step in the synthesis of many pharmaceuticals and biologically active compounds where stereochemistry dictates function. researchgate.netnih.gov

Methyl 2-amino-2-(3-chlorophenyl)acetate, as a derivative of a non-proteinogenic amino acid, fits this role perfectly. Once separated into its (R) and (S) enantiomers, it provides a scaffold with a defined stereocenter at the α-carbon. Synthetic chemists can leverage this pre-existing chirality to guide the stereochemical outcome of subsequent reactions, thereby avoiding the need for more complex asymmetric induction steps later in a synthetic sequence. For instance, N,N-dibenzylamino aldehydes, which can be derived from amino acids, are used to create α-amino aziridines via diastereoselective reactions, highlighting a general strategy where amino acid-derived building blocks control stereochemistry. nih.gov

Precursor to Non-Natural α-Amino Acid Analogues

The synthesis of non-natural α-amino acids has garnered significant attention due to their importance in medicinal chemistry and biotechnology. researchgate.netnih.gov These unnatural analogues are incorporated into peptides to create "peptidomimetics"—molecules that mimic natural peptides but often exhibit enhanced metabolic stability, receptor affinity, and bioavailability. researchgate.netsigmaaldrich.com They are fundamental in the development of new therapeutic drugs and are used as analytical tools for studying biological pathways. sigmaaldrich.com

This compound is a valuable starting material for creating a specific subset of these non-natural amino acids. The presence of the 3-chlorophenyl group offers a site for further chemical modification through reactions like cross-coupling, allowing for the introduction of diverse functional groups onto the aromatic ring. The amino and ester functionalities can be manipulated to elongate the carbon chain or to form peptide bonds, leading to a wide array of novel α-amino acid analogues not found in nature. The development of synthetic methods for these derivatives is crucial for the de novo design of molecules with tailored biological properties. researchgate.net

Key Intermediate in the Construction of Complex Molecular Architectures

Beyond its role in peptide chemistry, this compound and its parent acid serve as key intermediates in the synthesis of complex, often heterocyclic, molecular architectures. The strategic placement of functional groups allows it to participate in cyclization reactions to form larger ring systems. For example, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds investigated for their biological activity, often involves the use of α-halo carbonyl compounds as alkylating agents in cyclization reactions. nih.gov

Furthermore, substituted phenyl-amino acid frameworks are integral to the structure of various neurologically active compounds. For instance, ligands targeting the dopamine (B1211576) transporter (DAT) have been developed using tropane (B1204802) scaffolds functionalized with substituted phenyl groups, such as a 4-chlorophenyl group. nih.gov The synthesis of these complex molecules involves building upon a core structure where the substituted phenyl ring and an adjacent nitrogen atom are key components, illustrating how a building block like 2-amino-2-(3-chlorophenyl)acetic acid can be a critical starting point for assembling intricate molecular frameworks designed to interact with specific biological targets. nih.gov

Contribution to the Development of Novel Catalysts and Ligands for Organic Reactions

The development of new catalysts, particularly for asymmetric reactions, is a cornerstone of modern organic chemistry. Chiral ligands, when complexed with a metal center, can create an asymmetric environment that biases a chemical reaction to produce one enantiomer of the product over the other. Amino acid derivatives are frequently used in the design of such ligands. nih.gov

The structure of this compound contains both a nitrogen donor (the amino group) and an oxygen donor (the ester carbonyl), which can coordinate or "chelate" to a metal ion. The synthesis of coordination complexes with ligands such as 2-amino-3-methylpyridine (B33374) demonstrates how the nitrogen atom in a heterocyclic or amino group can bind effectively to metal centers like Cu(II) and Ag(I). mdpi.com By using an enantiomerically pure form of this compound or a derivative thereof as a ligand, the inherent chirality of the molecule can be transferred to the catalyst's active site. This strategy contributes to the expanding toolbox of chiral catalysts available for enantioselective transformations, which are critical for producing single-enantiomer drugs and fine chemicals. cmu.edu

Compound Properties

Mechanistic Investigations and Reaction Kinetic Studies

Elucidation of Detailed Reaction Pathways for Synthetic Transformations

The primary synthetic route to the core structure of Methyl 2-amino-2-(3-chlorophenyl)acetate, the α-amino acid 2-amino-2-(3-chlorophenyl)acetic acid, is the Strecker synthesis. wikipedia.orgchemistnotes.com This robust and versatile method constructs the amino acid backbone from an aldehyde, ammonia (B1221849), and cyanide in a two-step process. masterorganicchemistry.com

Step 1: Formation of α-Aminonitrile

The synthesis commences with 3-chlorobenzaldehyde (B42229). The reaction mechanism involves the following key transformations:

Imine Formation: The carbonyl group of 3-chlorobenzaldehyde reacts with ammonia. The carbonyl oxygen is first protonated (often by a mild acid source like ammonium (B1175870) chloride), enhancing the electrophilicity of the carbonyl carbon. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Dehydration: This intermediate undergoes proton transfer, leading to the formation of a good leaving group (H₂O). Elimination of water results in the formation of an iminium ion. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition: A cyanide ion (from a source like KCN or HCN) then performs a nucleophilic attack on the carbon of the iminium ion. masterorganicchemistry.comorganic-chemistry.org This step creates the new carbon-carbon bond and yields the α-aminonitrile, 2-amino-2-(3-chlorophenyl)acetonitrile.

Step 2: Hydrolysis of the Nitrile

The α-aminonitrile is subsequently hydrolyzed to form the corresponding α-amino acid. masterorganicchemistry.com

Nitrile Protonation: Under acidic conditions (e.g., aqueous H₃O⁺), the nitrile nitrogen is protonated, making the nitrile carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon, and after proton transfers, an imine intermediate is formed.

Second Water Addition: This intermediate is further attacked by another water molecule, eventually leading to the elimination of ammonia and the formation of the carboxylic acid group. masterorganicchemistry.com

This sequence yields racemic 2-amino-2-(3-chlorophenyl)acetic acid. The final target compound, this compound, is then synthesized through a standard acid-catalyzed esterification (Fischer esterification) of the parent amino acid with methanol (B129727).

Kinetic Profiling of Esterification, Resolution, and Derivatization Processes

Kinetic profiling is essential for understanding reaction rates and optimizing conditions such as temperature, concentration, and catalyst loading.

Esterification: The kinetics of the acid-catalyzed esterification of the parent amino acid with methanol would typically be studied by monitoring the concentration of reactants and products over time under isothermal conditions. uobaghdad.edu.iq While specific kinetic data for this exact esterification is not readily available, studies on similar systems show that the reaction is often modeled as a second-order reaction, being first-order with respect to both the amino acid and the alcohol. researchgate.net Key kinetic parameters that would be determined include the rate constant (k) and the activation energy (Ea). For example, in a study of a different esterification, activation energy was found to decrease as catalyst concentration increased, highlighting the catalyst's role in lowering the kinetic barrier. mdpi.com

| Temperature (K) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Molar Ratio (Alcohol:Acid) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 323 | 0.0085 | 10:1 | 41.57 |

| 333 | 0.0152 | 10:1 | |

| 343 | 0.0265 | 10:1 |

Data is illustrative and based on a kinetic study of a different esterification reaction for explanatory purposes. researchgate.net

Resolution: Kinetic resolution is a key process for separating the enantiomers of the racemic ester. This is often achieved enzymatically. For the closely related (S)-2-chlorophenylglycine, kinetic resolution of its N-phenylacetyl derivative is performed using immobilized penicillin G acylase (PGA). researchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Kinetic studies of this system have determined the Michaelis-Menten constants. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Km (Michaelis constant) | 20.61 | mM |

| vmax (Maximum reaction velocity) | 83.2 | mM/min/g |

| Ki (Substrate inhibition constant) | 221.23 | mM |

Data from a study on the 2-chloro isomer. researchgate.net

This data indicates the enzyme's affinity for the substrate (Kₘ) and its maximum catalytic rate (vₘₐₓ). The substrate inhibition constant (Kᵢ) reveals that at very high concentrations, the substrate can inhibit the enzyme's activity. researchgate.net

Derivatization: The amino group of this compound can undergo various derivatization reactions, such as acylation to form amides. Kinetic profiling of such a reaction would involve tracking the consumption of the starting ester and acylating agent to determine the reaction order and rate constants under different conditions, providing a quantitative understanding of the derivatization process.

Mechanistic Insights into Stereochemical Control in Asymmetric Reactions

Achieving high enantiomeric purity requires precise control over the stereochemistry of the reactions.

Asymmetric Synthesis: The Strecker synthesis can be modified to be asymmetric, providing direct access to a single enantiomer and avoiding a resolution step. This stereochemical control is achieved through two primary mechanisms:

Chiral Auxiliaries: Instead of ammonia, a chiral amine, such as (S)-α-phenylethylamine, can be used. The chiral auxiliary reacts with the aldehyde to form a chiral imine. The pre-existing stereocenter on the auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile. wikipedia.org The auxiliary can be cleaved later in the synthesis.

Chiral Catalysts: A chiral catalyst can be employed to control the enantioselectivity of the cyanide addition to a non-chiral imine. For instance, catalysts based on chiral ligands like BINOL can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. wikipedia.org

Mechanisms of Resolution: When the racemic compound is synthesized, resolution is necessary to isolate the desired enantiomer. The stereochemical control in these processes is mechanistically distinct.

Enzymatic Kinetic Resolution: The mechanism relies on the highly specific, three-dimensional structure of the enzyme's active site. Acylase I, for example, is an enzyme that catalyzes the enantioselective hydrolysis of N-acyl L-amino acids. harvard.edu Its active site is chiral and will bind the N-acyl derivative of one enantiomer (e.g., the L-form) in a specific orientation that allows for efficient catalysis of hydrolysis. The other enantiomer (D-form) binds less effectively or in a non-productive orientation, resulting in a significantly slower or no reaction. This large difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the amino acid) from the slow-reacting one (as the unhydrolyzed N-acyl derivative). harvard.edu

Diastereomeric Salt Resolution: This classical method involves reacting the racemic ester with a chiral resolving agent, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts. A mechanistic insight into an advanced version of this process, known as dynamic kinetic resolution, involves the in-situ racemization of the undesired enantiomer. In a resolution of methyl amino(2-chlorophenyl)acetate, it is proposed that acetone, used as a solvent, forms an imine (a Schiff base) with the undesired enantiomer. google.com In the presence of the acid resolving agent, this imine intermediate can be easily racemized, meaning it converts back and forth between both enantiomers. As the desired enantiomer is selectively removed from the solution via crystallization of its less soluble diastereomeric salt, the equilibrium of the racemization is shifted, continuously converting the unwanted enantiomer into the desired one and theoretically allowing for yields greater than the 50% limit of classical resolution. google.com

Advanced Analytical Methodologies for Research Assessment

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and enantiomers, thereby allowing for accurate assessment of reaction outcomes and product purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral molecules like Methyl 2-amino-2-(3-chlorophenyl)acetate. yakhak.org The primary application of HPLC in this context is the determination of enantiomeric excess (ee), a critical parameter in asymmetric synthesis. mdpi.com This is achieved by using chiral stationary phases (CSPs) that can differentiate between the two enantiomers of the compound. yakhak.orgmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the enantiomeric resolution of amino acid esters. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.org Detection is commonly performed using a UV detector, as the phenyl group in the molecule is chromophoric.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. This analytical method is not only for final product assessment but can also be used to monitor the progress of enantioselective reactions. mdpi.com For amino acids and their esters, derivatization is sometimes used to enhance separation and detection, though direct analysis on suitable CSPs is often preferred to avoid additional reaction steps. sigmaaldrich.com

Table 1: HPLC Parameters for Enantiomeric Analysis of Amino Acid Esters

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the chromophore |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is an amino acid ester, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.net Common derivatization reagents include silylating agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. hpst.cz The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.net

In the context of synthesizing this compound, GC-MS is invaluable for monitoring the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the product. It is also used to identify byproducts and impurities in the reaction mixture, aiding in the optimization of reaction conditions. The mass spectrum of the derivatized product serves as a confirmation of its identity, with characteristic fragmentation patterns providing structural information. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for preliminary purity assessment. nih.gov In the synthesis of this compound, TLC can be used to quickly determine the presence of the product and the consumption of the starting materials. mdpi.com

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The positions of the separated spots are visualized, often under UV light at 254 nm, due to the aromatic ring in the compound. rsc.org

By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be followed. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate a successful reaction. TLC is also an effective tool for screening the purity of the crude product and for identifying the appropriate solvent system for purification by column chromatography. mdpi.com

Spectroscopic Characterization for Structural Elucidation in Research Contexts

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity. Key expected signals would include those for the aromatic protons on the 3-chlorophenyl ring, the methine proton at the chiral center, the protons of the methyl ester group, and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all used to piece together the structure. acs.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in the structure gives rise to a distinct signal. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the chlorine atom having a characteristic shift), the methine carbon, and the methyl carbon of the ester. rsc.org

Table 2: Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) | Assignment |

| ¹H NMR | 7.2-7.4 | Aromatic protons |

| ~4.5 | Methine proton (CH-NH₂) | |

| ~3.7 | Methyl ester protons (OCH₃) | |

| ~2.0 | Amino protons (NH₂) | |

| ¹³C NMR | ~173 | Carbonyl carbon (C=O) |

| 125-140 | Aromatic carbons | |

| ~57 | Methine carbon (CH-NH₂) | |

| ~52 | Methyl ester carbon (OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. mdpi.comnih.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic parts appear below 3000 cm⁻¹. The C-Cl stretch would be expected in the fingerprint region, typically below 800 cm⁻¹. mdpi.com

Raman spectroscopy can also be used to identify these functional groups, and it is particularly useful for symmetric vibrations that may be weak in the IR spectrum. nih.gov Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups, serving as a valuable tool for confirming its identity. analyzeiq.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ester (C=O) | Stretch | 1730-1750 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

| C-Cl | Stretch | 600-800 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular weight of the free base is 199.63 g/mol , while its hydrochloride salt is 236.1 g/mol . cymitquimica.comcymitquimica.com In mass spectrometry, the molecule is ionized, often forming a molecular ion (M+•), which can then break apart into smaller, characteristic fragment ions.

The fragmentation pattern is influenced by the functional groups present in the molecule, including the aromatic ring, chlorine atom, amine, and ester groups. libretexts.orgchemguide.co.uk The presence of a chlorine atom is readily identifiable from the isotopic pattern in the mass spectrum; chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. This results in a characteristic M+• peak and an (M+2)+• peak with about one-third the intensity. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond between the two alpha-carbons is weak and prone to breaking. Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines. libretexts.orgmsu.edu

Loss of the methoxycarbonyl group: A significant fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.orgchemguide.co.uk This would result in a prominent peak corresponding to the [M - 59]⁺ ion.

Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to a fragment ion at [M - 35]⁺. nih.gov

McLafferty Rearrangement: While more common in longer-chain esters, this rearrangement is a possibility and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage. libretexts.org

The analysis of these fragment ions allows for the detailed structural elucidation of the parent molecule. The relative abundance of these fragments provides insight into the stability of the ions formed.

| Fragment Ion Structure | m/z Value (for ³⁵Cl) | Description of Loss |

|---|---|---|

| [C₉H₁₀ClNO₂]⁺• | 199 | Molecular Ion (M⁺•) |

| [C₈H₇ClNO]⁺• | 168 | Loss of •OCH₃ (31 Da) |

| [C₈H₉ClN]⁺ | 142 | Loss of •COOCH₃ (59 Da) |

| [C₉H₁₀NO₂]⁺ | 164 | Loss of •Cl (35 Da) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

In this compound, the primary chromophores are the chlorophenyl group and the ester carbonyl group. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.net

π→π Transitions:* The aromatic benzene (B151609) ring is a strong chromophore. It typically exhibits two absorption bands in the UV region. The more intense band, often referred to as the E2-band, appears at shorter wavelengths (around 200-220 nm), while a less intense band with fine structure, the B-band, appears at longer wavelengths (around 250-280 nm). Substituents on the benzene ring, such as the chlorine atom and the aminoacetate group, can cause a bathochromic shift (shift to longer wavelengths) and alter the intensity of these bands. nih.gov

n→π Transitions:* The carbonyl group (C=O) of the ester contains non-bonding electrons (n-electrons) which can be excited to an anti-bonding π* orbital. This n→π* transition is typically weak and appears at longer wavelengths, often overlapping with the B-band of the aromatic ring. researchgate.net

The solvent used for the analysis can also influence the spectrum. Polar solvents can interact with the molecule's ground and excited states, often causing shifts in the absorption maxima. researchgate.net Studying the spectrum in solutions of varying pH can also provide information, as protonation of the amino group would lead to spectral shifts. researchgate.net

| Transition Type | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π→π* (E2-band) | ~210-220 | Chlorophenyl Ring |

| π→π* (B-band) | ~260-275 | Chlorophenyl Ring |

| n→π* | ~280-300 | Carbonyl (Ester) |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a single stereocenter at the alpha-carbon (the carbon atom bonded to the amino group, the chlorophenyl group, the carboxyl group, and a hydrogen atom). Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-Methyl 2-amino-2-(3-chlorophenyl)acetate.

Chiroptical methods are essential for distinguishing between these enantiomers and determining the stereochemical configuration of a sample. These techniques rely on the differential interaction of chiral molecules with plane-polarized or circularly polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), rotating the plane to the right, while the other will be levorotatory (-), rotating it to the left. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. The specific rotation [α] is a characteristic physical property for each enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Circular Dichroism (CD): Circular dichroism spectroscopy measures the difference in absorption of left-handed and right-handed circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this differential absorption (ΔA) against wavelength. Enantiomers produce mirror-image CD spectra. While optical rotation provides information at a single wavelength, CD spectroscopy provides data over a range of wavelengths, offering more detailed structural information related to the molecule's chromophores and their spatial arrangement. nih.gov For this compound, the electronic transitions of the chlorophenyl and carbonyl chromophores would give rise to characteristic CD signals, allowing for the assignment of the absolute configuration of a given enantiomer by comparing experimental spectra with theoretical calculations. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For a definitive solid-state structure of this compound, a suitable single crystal would be required. The resulting crystallographic data would provide unambiguous proof of the molecular connectivity and conformation in the solid state. Key structural parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. mdpi.com

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. researchgate.net

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected between the amino group (as a donor) and the carbonyl oxygen of the ester group (as an acceptor) of neighboring molecules. mdpi.comresearchgate.net These interactions play a crucial role in stabilizing the crystal structure.

| Parameter | Description | Expected Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the crystal lattice. researchgate.net |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Defines the size and shape of the repeating crystal unit. researchgate.net |

| Bond Lengths (Å) | e.g., C-Cl, C-N, C=O | Provides precise distances between bonded atoms. |

| Bond Angles (°) | e.g., O-C-C, C-N-H | Determines the geometry around each atom. |

| Hydrogen Bonds | e.g., N-H···O | Identifies key intermolecular forces governing crystal packing. iucr.org |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry has cast a long shadow over traditional synthetic methodologies, often characterized by harsh reaction conditions, stoichiometric use of hazardous reagents, and significant waste generation. For a compound like Methyl 2-amino-2-(3-chlorophenyl)acetate, the development of more efficient and sustainable synthetic routes is not just a matter of academic curiosity but a necessity for its potential large-scale application.

Exploration of Novel Catalytic Systems

The asymmetric synthesis of α-amino acids and their derivatives is a cornerstone of modern organic chemistry, with catalysis playing a pivotal role. nih.gov Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems that offer high efficiency, selectivity, and sustainability.

One promising avenue lies in the realm of biocatalysis . The use of enzymes, such as transaminases or engineered 'ncAA synthases', offers the potential for highly enantioselective synthesis under mild, aqueous conditions. nih.govrsc.orgsemanticscholar.org The development of enzymes specifically tailored for the synthesis of 3-chlorophenylglycine derivatives could revolutionize their production, moving away from traditional, often less environmentally benign, chemical methods. nih.govresearchgate.net Recent breakthroughs in the direct amination of carboxylic acids using iron-nitrene catalysts also present a powerful methodology that could be adapted for this purpose. prismbiolab.com

Another area of intense investigation is the advancement of organocatalysis . Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for the enantioselective synthesis of α-amino esters, offering a metal-free alternative to traditional methods. rsc.org Exploring the application of these catalysts to the synthesis of this compound could lead to more cost-effective and environmentally friendly processes.

Furthermore, the refinement of metal-catalyzed reactions continues to be a priority. Rhodium-catalyzed asymmetric hydrogenation of α-enamino esters is a well-established and highly efficient method for producing α-amino acid derivatives. acs.orgacs.orgresearchgate.netthieme-connect.comresearchgate.net Future work could focus on developing more active and selective rhodium catalysts, or exploring the use of more abundant and less toxic metals as catalysts.

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, aqueous media, reduced waste. nih.govrsc.org | Enzyme discovery and engineering for specific substrate, limited stability under certain process conditions. nih.govrsc.org |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Metal-free, lower toxicity, operational simplicity. rsc.org | Catalyst loading, potential for lower turnover numbers compared to metal catalysts. |

| Metal Catalysis (e.g., Rhodium, Iron) | High efficiency and enantioselectivity, well-established methodologies. prismbiolab.comacs.orgacs.org | Cost and toxicity of precious metals, need for anaerobic/anhydrous conditions for some catalysts. |

Integration of Flow Chemistry Principles for Enhanced Productivity

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The integration of flow chemistry principles into the synthesis of this compound represents a significant and largely unexplored research direction.

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. whiterose.ac.uknih.gov For catalytic reactions, the use of immobilized catalysts in packed-bed reactors can facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. whiterose.ac.uk The development of a continuous flow process for the asymmetric hydrogenation or biocatalytic transamination to produce this compound could dramatically improve its production efficiency and make it more readily available for further applications. rsc.orgnih.gov

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the exploration of the chemical reactivity of this compound is a fertile ground for discovery. As a non-proteinogenic amino acid derivative, it possesses unique structural features that could lead to novel chemical transformations. wikipedia.org

A key area of future research will be the C-H functionalization of the aromatic ring. researchgate.netacs.org The chlorine substituent directs further substitution, but modern catalytic methods could enable selective functionalization at other positions, opening up a vast chemical space of new derivatives with potentially interesting biological activities. researchgate.netmdpi.commdpi.com For instance, palladium-catalyzed C-H arylation or other cross-coupling reactions could be employed to introduce diverse substituents onto the phenyl ring. researchgate.net

The reactivity of the amino and ester functionalities also warrants further investigation. The development of novel protecting group strategies and derivatization reactions will be crucial for incorporating this amino acid into larger molecules, such as peptides or other complex natural product analogues. manchester.ac.uk

Advancements in Computational Modeling for Predictive Chemical Synthesis

The role of computational chemistry in modern drug discovery and chemical synthesis is undeniable. frontiersin.org For this compound, advancements in computational modeling can provide invaluable insights and guide experimental work.

Density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and design more efficient catalysts. nih.gov For instance, computational studies could help in understanding the substrate-catalyst interactions in the asymmetric hydrogenation of its precursor, leading to the rational design of ligands that enhance enantioselectivity.

Furthermore, machine learning algorithms and artificial intelligence are increasingly being used to predict reaction outcomes and even design entire synthetic pathways. researchgate.netnih.gov Applying these tools to the synthesis of this compound could accelerate the discovery of optimal reaction conditions and novel synthetic routes.

Expanding the Compound's Utility in Diverse Chemical Disciplines Beyond its Current Scope

While the primary interest in substituted phenylglycine derivatives often lies in their potential as precursors to pharmacologically active molecules, the utility of this compound could extend far beyond this traditional scope. nih.govnih.govresearchgate.netgoogle.com

One exciting prospect is its use as a building block in materials science . The incorporation of this chiral, halogenated amino acid into polymers or other materials could impart unique properties, such as altered thermal stability, optical activity, or specific binding capabilities.

In the field of peptide chemistry , the introduction of non-proteinogenic amino acids like this one can have profound effects on the structure and function of peptides. nih.govacs.orgrsc.org It can be used to create peptidomimetics with enhanced stability against enzymatic degradation or with novel biological activities. prismbiolab.com The 3-chloro-phenyl group can introduce specific steric and electronic interactions that could be crucial for binding to biological targets.

The development of new analytical methods for the detection and quantification of non-proteinogenic amino acids is also an important research area. acs.org This could be particularly relevant if this compound or its metabolites are found to have biological significance.

The table below outlines some potential areas for expanded utility:

| Discipline | Potential Application of this compound | Research Focus |

| Medicinal Chemistry | Precursor for novel anticonvulsants, anti-inflammatory agents, or other therapeutics. nih.govnih.gov | Design and synthesis of new derivatives, structure-activity relationship studies. mountainscholar.orgresearchgate.net |

| Peptide Science | Building block for creating peptides with enhanced stability and novel biological functions. nih.govrsc.org | Synthesis of modified peptides, conformational analysis, biological evaluation. |

| Materials Science | Monomer for the synthesis of novel chiral polymers with unique properties. | Polymerization studies, characterization of material properties. |

| Catalysis | Chiral ligand for asymmetric catalysis. | Synthesis of metal complexes, evaluation of catalytic activity and selectivity. |

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 2-amino-2-(3-chlorophenyl)acetate, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via esterification of 2-amino-2-(3-chlorophenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, the Strecker amino acid synthesis () involves reacting 3-chlorobenzaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis and esterification. Key factors include:

- Temperature : Optimal yields (~70-80%) occur at 60-80°C.

- Catalyst : Acidic conditions (pH < 3) prevent racemization of the amino group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester byproducts.

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

- NMR : NMR (DMSO-d₆) shows peaks at δ 3.65 (s, COOCH₃), δ 4.20 (s, NH₂), and aromatic protons at δ 7.35–7.50 ().

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 214.05) confirms molecular weight.

- IR : Strong bands at 1725 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (NH₂).

Advanced Research Questions

Q. Q3. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer: Enantiomeric purity is critical for biological activity. Methods include:

- Asymmetric Strecker Synthesis : Use chiral Lewis acids (e.g., Ti(OiPr)₄ with binaphthol ligands) to induce >90% enantiomeric excess (ee) ().

- Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer.

- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) resolve enantiomers for purity validation.

Q. Q4. How does the 3-chlorophenyl substituent influence binding to biological targets compared to other halogenated analogs?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. Q5. What computational methods are suitable for modeling the compound’s interaction with enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with receptor PDB files (e.g., 6XHU for GABAₐ) to predict binding poses.

- MD Simulations : GROMACS with CHARMM36 force field assesses stability of ligand-receptor complexes over 100 ns.

- QM/MM : Gaussian 16 (B3LYP/6-31G*) calculates charge distribution for the chlorophenyl moiety, critical for electrostatic interactions.

Q. Q6. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) clarifies conformation:

Q. Q7. What strategies mitigate racemization during esterification or storage?

Methodological Answer:

- Low-Temperature Storage : –20°C in anhydrous DMSO reduces racemization to <5% over 6 months.

- Acidic Additives : 0.1% trifluoroacetic acid (TFA) stabilizes the protonated amino group during synthesis.

- Chiral Derivatization : Marfey’s reagent (FDAA) pre-column derivatization monitors enantiopurity via HPLC.

Data Analysis and Validation

Q. Q8. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., diazepam for GABAₐ binding) across labs.

- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies (e.g., 12 µM vs. 18 µM) to identify outliers.

- Structural Validation : Confirm compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out impurities ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.